Cas no 99113-87-8 (4-(2,5-difluorophenyl)furan-2-carbaldehyde)

99113-87-8 structure
Nom du produit:4-(2,5-difluorophenyl)furan-2-carbaldehyde
Numéro CAS:99113-87-8
Le MF:C11H6F2O2
Mégawatts:208.160950183868
CID:4379759
4-(2,5-difluorophenyl)furan-2-carbaldehyde Propriétés chimiques et physiques
Nom et identifiant
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- 2-Furancarboxaldehyde, 4-(2,5-difluorophenyl)-
- 4-(2,5-difluorophenyl)furan-2-carbaldehyde
- 4-(2,5-Difluorophenyl)-2-furancarboxaldehyde
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- Piscine à noyau: 1S/C11H6F2O2/c12-8-1-2-11(13)10(4-8)7-3-9(5-14)15-6-7/h1-6H
- La clé Inchi: WBZXEMLCNPOKIZ-UHFFFAOYSA-N
- Sourire: O1C=C(C2=CC(F)=CC=C2F)C=C1C=O
Propriétés expérimentales
- Dense: 1.320±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Point de fusion: 87-88 °C
- Point d'ébullition: 323.3±42.0 °C(Predicted)
4-(2,5-difluorophenyl)furan-2-carbaldehyde PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28380650-2.5g |
4-(2,5-difluorophenyl)furan-2-carbaldehyde |
99113-87-8 | 95% | 2.5g |
$2212.0 | 2022-11-29 | |
Enamine | EN300-28380650-10.0g |
4-(2,5-difluorophenyl)furan-2-carbaldehyde |
99113-87-8 | 95% | 10.0g |
$3524.0 | 2022-11-29 | |
Enamine | BBV-105895495-2.5g |
4-(2,5-difluorophenyl)furan-2-carbaldehyde |
99113-87-8 | 95% | 2.5g |
$2212.0 | 2023-09-07 | |
Enamine | BBV-105895495-1g |
4-(2,5-difluorophenyl)furan-2-carbaldehyde |
99113-87-8 | 95% | 1g |
$1068.0 | 2023-09-07 | |
Enamine | BBV-105895495-5g |
4-(2,5-difluorophenyl)furan-2-carbaldehyde |
99113-87-8 | 95% | 5g |
$2802.0 | 2023-09-07 | |
Enamine | EN300-28380650-5.0g |
4-(2,5-difluorophenyl)furan-2-carbaldehyde |
99113-87-8 | 95% | 5.0g |
$2802.0 | 2022-11-29 | |
Enamine | EN300-28380650-1.0g |
4-(2,5-difluorophenyl)furan-2-carbaldehyde |
99113-87-8 | 95% | 1.0g |
$1068.0 | 2022-11-29 | |
Enamine | BBV-105895495-10g |
4-(2,5-difluorophenyl)furan-2-carbaldehyde |
99113-87-8 | 95% | 10g |
$3524.0 | 2023-09-07 |
4-(2,5-difluorophenyl)furan-2-carbaldehyde Littérature connexe
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1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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4. Back matter
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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